molecular formula C16H17N9O2 B2834357 6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034242-81-2

6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2834357
CAS No.: 2034242-81-2
M. Wt: 367.373
InChI Key: HGRMPFNNTWATHO-UHFFFAOYSA-N
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Description

6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17N9O2 and its molecular weight is 367.373. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Structural Analysis

Heterocyclic compounds similar to the queried chemical are synthesized for their pharmaceutical importance. For instance, pyridazine analogs are synthesized and analyzed using techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks to understand their molecular interactions and stability, which are crucial for drug design and development (Sallam et al., 2021).

Molecular Docking and Screening

Studies on pyridine and fused pyridine derivatives, involving molecular docking and in vitro screening, indicate the potential for these compounds to target specific proteins, demonstrating moderate to good binding energies. This suggests that similar compounds could be designed to interact with biological targets for therapeutic purposes (Flefel et al., 2018).

Antihistaminic and Anti-inflammatory Activities

Compounds with cyclic amine structures have been synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential applications in treating allergic reactions and inflammation (Gyoten et al., 2003).

Antimicrobial and Antioxidant Activities

Research on novel pyridine derivatives has shown antimicrobial and antioxidant activities, suggesting the utility of such compounds in developing new antimicrobial agents or antioxidants (El-Gazzar et al., 2007).

Pharmacophore Design for Drug Development

The synthesis and biological evaluation of new compounds, guided by pharmacophore modeling, highlight the role of heterocyclic compounds in designing drugs with specific receptor affinities, further indicating the potential application areas for the compound (Betti et al., 2002).

Properties

IUPAC Name

2-methyl-6-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9O2/c1-22-15(26)5-2-12(21-22)16(27)24-8-6-23(7-9-24)13-3-4-14(20-19-13)25-11-17-10-18-25/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRMPFNNTWATHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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